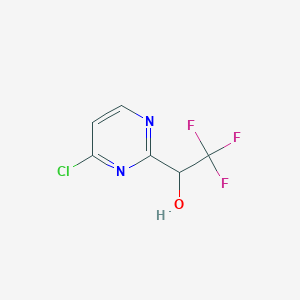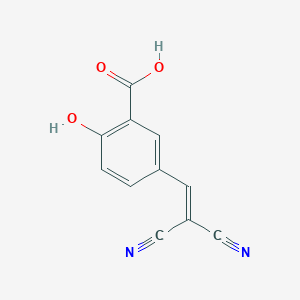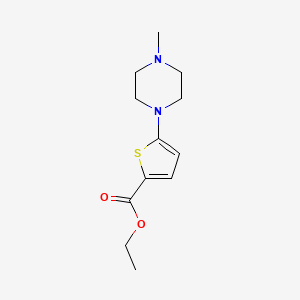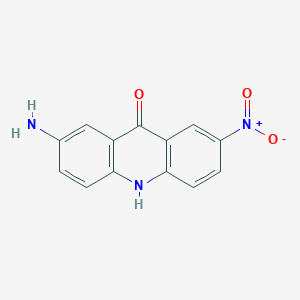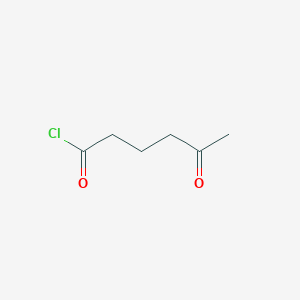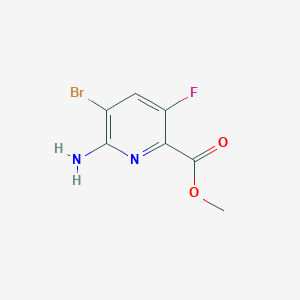
Nalbuphone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nalbuphone, also known as Nalbuphine, is a synthetic opioid agonist-antagonist analgesic of the phenanthrene series . It is used to relieve moderate to severe pain and may also be given before and after surgery or with general anesthesia before an operation . It may also be used to relieve pain during childbirth . Nalbuphone belongs to the group of medicines called narcotic analgesics (pain medicines) .
Synthesis Analysis
Nalbuphone is a semi-synthetic opioid that has been developed and used in the clinic as a drug . It is synthesized through several methods of N-demethylation of various morphinans . These methods have been applied to process development towards the synthesis of buprenorphine, naltrexone, naloxone, nalbuphone, and nalbuphine .Molecular Structure Analysis
The molecular formula of Nalbuphone is C21H27NO4 . It is chemically related to the widely used opioid antagonists naloxone and naltrexone, and to the potent opioid analgesic oxymorphone .Chemical Reactions Analysis
Nalbuphone has been studied using high-performance liquid chromatography (HPLC) for the estimation of assay of Nalbuphine hydrochloride in injection form . The most widely used HPLC separation method is reverse-phase day chromatography .Mecanismo De Acción
Nalbuphone works primarily through agonism of the κ-opioid receptor and partial antagonism of the µ-opioid receptor . It acts on the central nervous system (CNS) to relieve pain . When a nalbuphone injection is used for a long time, it may become habit-forming, causing mental or physical dependence .
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
16676-33-8 |
|---|---|
Fórmula molecular |
C21H25NO4 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
(4R,4aS,7aR,12bS)-3-(cyclobutylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C21H25NO4/c23-14-5-4-13-10-16-21(25)7-6-15(24)19-20(21,17(13)18(14)26-19)8-9-22(16)11-12-2-1-3-12/h4-5,12,16,19,23,25H,1-3,6-11H2/t16-,19+,20+,21-/m1/s1 |
Clave InChI |
VANAVLBJMFLURS-MBPVOVBZSA-N |
SMILES isomérico |
C1CC(C1)CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O |
SMILES canónico |
C1CC(C1)CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



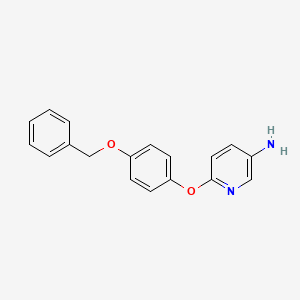
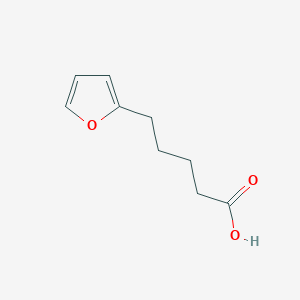
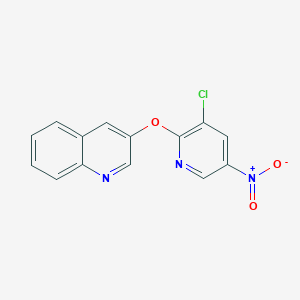
![3-(piperidin-4-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B8696510.png)
